1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one
Description
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one is a substituted acetophenone derivative featuring a methyl group at the ortho position and a 3-(trimethylsilyl)propyl substituent at the para position of the aromatic ring. The trimethylsilyl (TMS) group is a bulky, electron-donating organosilicon moiety that enhances lipophilicity and may influence steric interactions in chemical or biological systems. This compound’s structural uniqueness lies in its hybrid aromatic-silicon architecture, which distinguishes it from conventional acetophenone analogs.
Properties
CAS No. |
154735-89-4 |
|---|---|
Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C15H24OSi/c1-12-8-6-9-14(15(12)13(2)16)10-7-11-17(3,4)5/h6,8-9H,7,10-11H2,1-5H3 |
InChI Key |
JZARWSLEXBHTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC[Si](C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Prefunctionalized Arenes
The Friedel-Crafts acylation remains a cornerstone for introducing ketones to aromatic systems. For the target compound, the challenge lies in achieving regioselective acylation on a di-ortho-substituted arene.
- Substrate Preparation : 2-Methyl-6-(3-(trimethylsilyl)propyl)benzene is synthesized via:
- Acylation :
Challenges :
- Competing para-acylation due to the methyl group’s directing effect.
- Steric hindrance from the bulky trimethylsilylpropyl group reduces reactivity.
Palladium-Catalyzed Cross-Coupling Approaches
Sequential C–Si and C–C Bond Formation
This method prioritizes introducing the silyl group before ketone installation to avoid side reactions.
- Silylpropyl Installation :
- Post-Functionalization :
Advantages :
Hydrosilylation of Propargyl Derivatives
Alkyne-to-Silylpropyl Conversion
Hydrosilylation offers atom-economical access to the trimethylsilylpropyl moiety.
- Propargyl Intermediate : Synthesize 2-methyl-6-(prop-2-yn-1-yl)acetophenone via Sonogashira coupling (CuI, Pd(PPh₃)₂Cl₂).
- Hydrosilylation :
Limitations :
- Requires strict anhydrous conditions.
- Over-reduction to propyl derivatives occurs with excess silane.
Silylation of Alkyl Intermediates
Nucleophilic Substitution on Halogenated Precursors
A two-step approach involving alkylation and silylation.
- Alkylation :
- Silylation :
Side Reactions :
- Elimination to allyl derivatives under basic conditions.
- Competing O-silylation if hydroxyl groups are present.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 58–64 | One-pot acylation | Low regioselectivity, steric hindrance |
| Pd-Catalyzed Coupling | 68–74 | High functional group tolerance | Costly catalysts, multi-step synthesis |
| Hydrosilylation | 82 | Atom economy, mild conditions | Sensitive to moisture, over-reduction |
| Nucleophilic Silylation | 67 | Simple reagents | Competing elimination, moderate yields |
Emerging Strategies
Electrochemical Silylation
Recent advances in electrosynthesis enable direct C–H silylation of arenes. Using (Me₃Si)₃Si–H as a mediator, 2-methylacetophenone undergoes regioselective silylation at the 6-position under constant potential (1.2 V). Initial yields reach 49%, with optimization ongoing.
Biocatalytic Approaches
Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids achieves 36% yield, avoiding harsh acids. Scalability remains a challenge.
Industrial-Scale Considerations
- Cost Drivers : Pd catalysts (≥$300/g) and trimethylsilane (≥$150/L) dominate expenses.
- Waste Streams : AlCl₃ sludge from Friedel-Crafts requires neutralization (NaHCO₃), generating 2.5 kg waste per kg product.
- Process Intensification : Continuous-flow systems reduce reaction times by 70% in Pd-mediated couplings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with palladium on carbon (Pd/C).
Substitution: Halides (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl ethanones
Scientific Research Applications
1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(3-(trimethylsilyl)propyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided () includes analogs of Montelukast-related compounds, which share a phenylpropanone backbone but differ in substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Lipophilicity and Solubility: The TMS group in the target compound increases hydrophobicity compared to hydroxypropan-2-yl or chloroquinoline substituents in analogs. This could reduce aqueous solubility but enhance membrane permeability .
Steric and Electronic Effects: The bulky TMS group may sterically hinder interactions at active sites in biological systems, unlike the planar chloroquinoline moiety, which facilitates π-π stacking with receptors . The methyl group at the ortho position in the target compound could induce torsional strain, altering conformational flexibility compared to para-substituted analogs.
Stability and Reactivity :
- Silicon-carbon bonds in the TMS group are hydrolytically stable under neutral conditions but may degrade under acidic/basic environments, unlike sulfur or oxygen linkages in other compounds .
- The cyclopropyl-acetic acid moiety in Montelukast derivatives enhances metabolic stability, whereas the TMS group’s inertness might reduce susceptibility to enzymatic degradation.
Research Implications and Limitations
- Synthetic Utility: The TMS group in the target compound could serve as a protective group or directing agent in organometallic reactions, leveraging silicon’s unique reactivity.
- Biological Relevance : While Montelukast analogs are designed for leukotriene receptor antagonism, the target compound’s lack of polar pharmacophores suggests divergent applications (e.g., hydrophobic coatings or silicone-based polymers).
- Data Gaps : Direct experimental data (e.g., logP, binding affinities) for the target compound are absent in the provided evidence. Further studies are needed to validate hypothesized properties.
Biological Activity
1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one, also known by its CAS number 154735-89-4, is an organic compound with a molecular formula of C15H24OSi. This compound has garnered interest in various fields due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, presenting data tables, case studies, and research findings.
The compound features a trimethylsilyl group attached to a propyl chain, which is further connected to a phenyl ring substituted with a methyl group and an ethanone moiety. The presence of the trimethylsilyl group enhances its lipophilicity and stability, making it an interesting candidate for biological applications.
| Property | Value |
|---|---|
| CAS No. | 154735-89-4 |
| Molecular Formula | C15H24OSi |
| Molecular Weight | 248.43 g/mol |
| IUPAC Name | 1-[2-methyl-6-(3-trimethylsilylpropyl)phenyl]ethanone |
| InChI Key | JZARWSLEXBHTDE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trimethylsilyl group increases the compound's ability to penetrate biological membranes, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to potential therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. One notable study evaluated its effects on human cancer cell lines, revealing that it induced apoptosis in cancer cells through the activation of specific signaling pathways. The findings suggest that the compound could serve as a lead structure for novel anticancer drugs.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of several silyl-substituted phenyl ethanones, including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Mechanisms
Another research project investigated the anticancer mechanisms of similar compounds. The study found that treatment with this compound led to cell cycle arrest and increased levels of reactive oxygen species (ROS) in cancer cells, indicating a potential mechanism for its anticancer effects.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trimethylsilylpropyl group. Key steps include:
- Silylation : Use trimethylsilyl chloride or hexamethyldisilazane to functionalize intermediates.
- Acylation : Employ acetyl chloride with Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Optimization : Control temperature (0–25°C) and moisture-free environments to prevent silyl group hydrolysis. Monitor yields via GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the acetyl group (δ 2.5–2.7 ppm). The trimethylsilyl (TMS) group appears as a singlet at δ 0.1–0.3 ppm .
- FT-IR : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and Si-C bonds (1250–750 cm⁻¹).
- HRMS : Validate molecular weight (C₁₅H₂₂OSi, [M+H]⁺ = 263.14).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography (if crystalline), and computational predictions (DFT for ¹³C chemical shifts).
- Isotopic Labeling : Use deuterated solvents or ²⁹Si NMR to trace silyl group stability.
- Batch Analysis : Compare reaction intermediates (e.g., silylated precursors) to isolate variability sources .
Q. What computational approaches predict the reactivity of the trimethylsilylpropyl group in catalytic applications?
- Methodological Answer :
- DFT Calculations : Model steric effects (e.g., Tolman cone angle) and electron density distribution to assess Si-C bond stability.
- Molecular Dynamics : Simulate interactions with solvents (e.g., THF vs. DMF) to optimize reaction media.
- Software Tools : Use Gaussian or ORCA for energy minimization; Discovery Studio for docking studies in biological contexts .
Q. How can organic degradation during prolonged experiments be minimized?
- Methodological Answer :
- Temperature Control : Store samples at 4°C or use cryogenic cooling to slow decomposition .
- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent oxidation.
- Stabilizers : Add radical scavengers (e.g., BHT) or chelating agents to inhibit metal-catalyzed degradation .
Q. What methodologies assess the compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against E. coli or S. aureus), and enzyme inhibition (e.g., COX-2).
- ADMET Profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
